2-Hydroxyethyl icosanoate

Description

Nomenclature and Structural Characteristics of 2-Hydroxyethyl Icosanoate

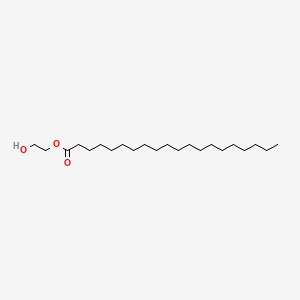

This compound is systematically named as the 2-hydroxyethyl ester of icosanoic acid. sigmaaldrich.com Its structure consists of a 20-carbon saturated fatty acid, icosanoic acid (also known as arachidic acid), forming an ester bond with ethylene (B1197577) glycol (1,2-ethanediol). The esterification occurs at one of the hydroxyl groups of ethylene glycol, leaving the other one free at the terminal position. nih.gov

The key structural features include the long, unbranched 20-carbon acyl chain, the ester linkage, and the terminal primary hydroxyl group. This combination of a long hydrophobic tail and a polar head group gives the molecule amphipathic properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C22H44O3 |

| Molecular Weight | 356.6 g/mol |

| IUPAC Name | This compound |

| CAS Number | 26158-80-5 |

| Physical Form | White to Yellow Solid |

| Purity | 95% |

Data sourced from PubChem and commercial supplier information. sigmaaldrich.comnih.govchemsrc.com

Contextual Significance within Fatty Acyl Derivatives Research

Fatty acyl derivatives are a broad and diverse class of molecules that are the subject of extensive research due to their varied biological activities and industrial applications. mdpi.combrieflands.com This research area includes the study of fatty acid esters of hydroxy fatty acids (FAHFAs), which have demonstrated roles in regulating glucose metabolism and inflammation. mdpi.comresearchgate.net

While direct research on this compound is limited, its structural similarity to other fatty acyl derivatives suggests its potential relevance. For instance, the presence of hydroxyl groups in long-chain fatty acids has been shown to significantly affect their self-assembly and the formation of biopolyesters. researchgate.net The enzymatic hydroxylation of fatty acids is also an area of active investigation for producing high-value oleochemicals. dtu.dk The synthesis of various fatty acid derivatives, including amides and esters, is continuously being explored for applications ranging from biofuels to pharmaceuticals. brieflands.comcsic.es

The study of such molecules often involves their synthesis and characterization to explore their potential as bioactive compounds. brieflands.com For example, research into the synthesis of FAHFA derivatives aims to create libraries of these compounds for structure-activity relationship studies. mdpi.com

Properties

IUPAC Name |

2-hydroxyethyl icosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23/h23H,2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLBQVRKHDZZOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73018-92-5 | |

| Record name | Polyethylene glycol monoarachidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73018-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40337120 | |

| Record name | 2-Hydroxyethyl icosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26158-80-5 | |

| Record name | 2-Hydroxyethyl icosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering of 2 Hydroxyethyl Icosanoate

Chemical Synthesis Approaches

The chemical synthesis of 2-Hydroxyethyl icosanoate primarily relies on well-established esterification principles, with ongoing research focusing on catalytic systems and reaction optimization to enhance production efficiency.

Esterification Reactions for this compound Synthesis

The most direct route for synthesizing this compound is the Fischer esterification reaction. This method involves the reaction of a carboxylic acid (icosanoic acid) with an alcohol (ethylene glycol) in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process where water is formed as a byproduct. masterorganicchemistry.com To drive the reaction toward the formation of the ester, the water is typically removed as it is formed, often through azeotropic distillation. googleapis.com

Another significant method is transesterification, where an existing ester (such as a triglyceride from a natural oil) reacts with an alcohol (ethylene glycol) to form a new ester (this compound) and a new alcohol (glycerol). ugm.ac.id This approach has been successfully applied to produce 2-hydroxyethyl esters from various vegetable oils, such as peanut and castor oil, by reacting them with ethylene (B1197577) glycol. ugm.ac.idatlantis-press.com The direct esterification of alcohols with carboxylic acids is considered a fundamental and established operation in industrial organic chemistry. google.com

Catalytic Systems in this compound Production

The choice of catalyst is crucial in the synthesis of this compound, influencing reaction rates and yields. Both acid and base catalysts are employed.

Homogeneous Catalysts: Traditional mineral acids like sulfuric acid (H₂SO₄) are common catalysts for Fischer esterification. masterorganicchemistry.com Base catalysts, such as potassium carbonate (K₂CO₃), have been effectively used in the transesterification of vegetable oils with ethylene glycol to produce 2-hydroxyethyl esters. ugm.ac.idatlantis-press.comatlantis-press.com More advanced homogeneous catalysts include Brønsted acidic ionic liquids, such as 2-hydroxyethylammonium bisulfate (2-HEAS), which have shown high catalytic activity in esterification reactions. acs.org

Heterogeneous Catalysts: To overcome issues associated with homogeneous catalysts, such as corrosion and separation difficulties, solid acid catalysts are increasingly favored. Zeolite-based catalysts are notable for their functionality, which depends on their acidity and pore size features. mdpi.com Molybdenum supported on zirconia (Mo/ZrO₂) has been identified as an effective solid acid catalyst for the esterification of acetic acid with ethylene glycol, with its high activity attributed to a greater presence of the tetragonal phase of ZrO₂ and higher surface acidity.

Magnetic Catalysts: An innovative approach involves the use of magnetic catalysts, such as magnetic zeolite molecular sieves. mdpi.com These catalysts, which can be zeolite molecular sieves with surface-loaded iron oxides, offer the significant advantage of easy recovery from the reaction mixture using a magnetic field, facilitating catalyst recycling without a significant loss of efficiency. mdpi.comgoogle.com

Optimized Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction parameters is essential for maximizing the yield of this compound. As esterification is a reversible reaction, strategies to shift the equilibrium towards the products are critical. acs.org

A primary strategy is to use one of the reactants in a large excess, typically the alcohol (ethylene glycol), which also serves as the solvent. masterorganicchemistry.com Another key technique is the continuous removal of the water byproduct during the reaction. googleapis.comacs.org

Specific reaction conditions have been reported for the synthesis of related 2-hydroxyethyl esters. For instance, the transesterification of peanut oil with ethylene glycol using a K₂CO₃ catalyst achieved a 77.47% product conversion under the conditions detailed in the table below. atlantis-press.com Similarly, the synthesis from castor oil was performed using a 1:10 molar ratio of oil to ethylene glycol, refluxed for 5 hours. ugm.ac.id Methodologies like the Central Composite Design (CCD) are used to systematically study the effects of variables such as catalyst concentration, temperature, and co-solvent amount to find the optimal conditions for achieving high conversion rates in shorter reaction times. acs.org

| Parameter | Value |

|---|---|

| Reactants | Triglycerides (Peanut Oil) and Ethylene Glycol |

| Molar Ratio (TG:Ethylene Glycol) | 1:10 |

| Catalyst | K₂CO₃ (9% mole of TG) |

| Temperature | 150 °C |

| Reaction Time | 5 hours |

| Conversion | 77.47% |

Derivatization Strategies for Functional Modification

Functional modification of this compound focuses on altering its chemical structure to impart new properties. The primary site for such modification is the terminal hydroxyl (-OH) group. This group provides a reactive handle for further chemical transformations.

One common strategy is further esterification. The hydroxyl group of a 2-hydroxyethyl ester can react with another carboxylic acid to form a di-ester. This approach has been demonstrated with 2-hydroxyethyl methacrylate (B99206) (HEMA), a structurally similar compound, where its hydroxyl group is modified by esterification with various acids in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). researchgate.netresearchgate.net This allows for the introduction of a wide range of functional groups onto the original molecule.

Another potential derivatization pathway involves the introduction of functional groups onto the long alkyl chain of the icosanoate moiety. While icosanoic acid is saturated, strategies applied to other fatty acids, such as biocatalytic hydroxylation of unactivated C-H bonds by cytochrome P450 enzymes, could theoretically be adapted to introduce additional hydroxyl groups along the chain, creating polyhydroxylated derivatives. nih.gov

Enzymatic Synthesis and Biocatalysis

Enzymatic methods offer a green alternative to traditional chemical synthesis, operating under milder conditions and often with higher selectivity. longdom.orgmdpi.com

Lipase-Catalyzed Preparation of Long-Chain Fatty Acid Esters

The enzymatic synthesis of long-chain fatty acid esters like this compound is predominantly achieved using lipases as biocatalysts. nih.gov These enzymes are highly effective for esterification and transesterification reactions. The use of enzymatic routes avoids the high temperatures, pressures, and corrosive environments associated with some chemical methods. longdom.org

Immobilized lipases, such as Lipozyme 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin) and Novozym 435, are widely favored. nih.govmdpi.comcsic.es Immobilization enhances enzyme stability and allows for easy recovery and reuse, which is crucial for developing cost-effective industrial processes. google.com These reactions are often conducted in solvent-free systems, further enhancing their environmental credentials. nih.govcsic.es

The optimization of lipase-catalyzed reactions involves several key parameters. Response Surface Methodology (RSM) is a common statistical tool used to identify the optimal conditions for temperature, enzyme dosage, substrate molar ratio, and reaction time to achieve maximum esterification efficiency. csic.esnih.gov For example, in the synthesis of polyglycerol fatty acid esters, optimal conditions were found to be a reaction temperature of 84.48 °C, a reaction time of 6 hours, a polyglycerol to fatty acid molar ratio of 1.35:1, and an enzyme usage of 1.41 wt%. nih.gov The removal of water, a byproduct of esterification, for instance by using molecular sieves, can also significantly increase the product yield. mdpi.com

| Aspect | Description | Reference |

|---|---|---|

| Common Enzymes | Immobilized lipases such as Lipozyme 435, Novozym 435 | nih.govmdpi.comcsic.es |

| Reaction Types | Esterification, Transesterification | longdom.orgnih.gov |

| Advantages | Milder reaction conditions, higher selectivity, reduced byproducts, environmental friendliness | longdom.orgmdpi.com |

| Key Optimization Parameters | Temperature, reaction time, substrate molar ratio, enzyme dosage, water removal | nih.govmdpi.comcsic.esnih.gov |

| Reaction Systems | Often performed in solvent-free media | nih.govcsic.es |

Regioselectivity and Stereoselectivity in Biocatalytic Esterification

Biocatalysis, particularly using lipases, offers a highly selective and environmentally benign route for ester synthesis. The selectivity of the enzyme is a crucial factor, governing the structure of the final product.

Regioselectivity refers to the enzyme's preference to catalyze a reaction at a specific position on a multifunctional substrate. nih.gov In the synthesis of this compound from icosanoic acid and a symmetric diol like ethylene glycol, the primary regioselective challenge is to control the extent of esterification. The desired reaction is the formation of the monoester (this compound) over the diester (ethylene-1,2-diyl diicosanoate). Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for their ability to selectively produce monoesters from symmetric diols. acs.orgmetu.edu.tr This selectivity arises from the steric constraints within the enzyme's active site, which can accommodate the fatty acid and one end of the diol, but may hinder the entry and reaction of a second fatty acid molecule at the remaining hydroxyl group of the monoester intermediate. This makes enzymatic catalysis a powerful tool for achieving high yields of the desired monoester product. acs.orgmetu.edu.tr

Stereoselectivity , the preference for one stereoisomer over another, is a hallmark of enzymatic reactions. nih.gov However, in the specific case of this compound synthesis, neither of the reactants—icosanoic acid (a linear saturated fatty acid) nor ethylene glycol—possesses a chiral center. Therefore, the product itself is not chiral, and substrate stereoselectivity is not a factor. Nonetheless, the enzyme catalyst itself is a chiral molecule, and its well-defined three-dimensional structure is what dictates its catalytic activity and regioselectivity.

Process Optimization for Enhanced Biosynthesis of this compound

To maximize the yield and efficiency of the biocatalytic synthesis of this compound, several reaction parameters must be carefully optimized. Studies on analogous enzymatic esterifications of long-chain fatty acids provide a framework for this optimization. Key variables include the choice of biocatalyst, reaction temperature, substrate molar ratio, enzyme concentration, and the management of reaction byproducts like water.

Biocatalyst: Immobilized lipases are often preferred as they offer enhanced stability and easier recovery for reuse. Candida antarctica lipase B (often in its immobilized form, Novozym® 435) is a highly effective and commonly used biocatalyst for the esterification of fatty acids due to its high activity and stability. researchgate.net

Temperature: The reaction temperature influences both the reaction rate and the enzyme's stability. For most lipases, the optimal temperature for esterification lies between 30°C and 70°C. rsc.orgcmu.edu For instance, in the synthesis of ethylene glycol oleate (B1233923), a temperature of 70°C was found to be optimal for achieving high conversion. cmu.edu Exceeding the optimal temperature can lead to thermal denaturation and a loss of enzyme activity. rsc.org

Substrate Molar Ratio: The ratio of icosanoic acid to ethylene glycol affects the reaction equilibrium. According to Le Chatelier's principle, using an excess of one reactant (typically the less expensive one, like ethylene glycol) can drive the reaction towards product formation. The optimal molar ratio is specific to the reaction system; for the synthesis of ethylene glycol oleate, a 1:2 molar ratio of oleic acid to ethylene glycol yielded the best conversion. cmu.edu

Water Removal: Esterification is a reversible reaction that produces water as a byproduct. The presence of excess water can promote the reverse reaction (hydrolysis), thereby reducing the ester yield. nih.gov To shift the equilibrium toward ester synthesis, water must be removed from the reaction medium. This is often achieved by conducting the reaction under vacuum or by adding dehydrating agents such as molecular sieves. nih.govacs.org

Solvent System: While the reaction can be performed in organic solvents, solvent-free systems are increasingly preferred. cmu.eduacs.org They offer advantages such as higher reactant concentrations, reduced environmental impact, and simplified product purification.

The following table summarizes typical conditions and findings from optimization studies on the enzymatic esterification of similar long-chain fatty acids.

| Parameter | Typical Range / Condition | Effect on Reaction | Reference |

|---|---|---|---|

| Biocatalyst | Immobilized Candida antarctica Lipase B (Novozym® 435) | High activity, stability, and selectivity for monoester formation. | researchgate.net |

| Temperature | 50 - 70 °C | Increases reaction rate up to an optimum, beyond which enzyme denaturation occurs. An optimum of 70°C was found for ethylene glycol oleate synthesis. | cmu.edu |

| Substrate Molar Ratio (Acid:Alcohol) | 1:1 to 1:5 | Excess alcohol shifts equilibrium to favor ester production. A 1:2 ratio was optimal for ethylene glycol oleate. | cmu.edu |

| Enzyme Loading | 1 - 10% (w/w of substrates) | Higher concentration increases the initial reaction rate. An optimum of 1% was found for ethylene glycol oleate. | cmu.edu |

| System | Solvent-free | Increases reactant concentration, simplifies purification, and is environmentally preferable. | cmu.eduacs.org |

Polymerization Studies of Related 2-Hydroxyethyl Monomers

While this compound is not a typical monomer for polymerization, its structural component, the 2-hydroxyethyl group, is present in highly important monomers like 2-hydroxyethyl methacrylate (HEMA). The resulting polymer, poly(2-hydroxyethyl methacrylate) (PHEMA), is a biocompatible hydrogel with extensive applications in contact lenses, drug delivery systems, and tissue engineering. cmu.eduijpras.com The synthesis of well-defined PHEMA and its copolymers is often achieved through controlled radical polymerization techniques.

Controlled Radical Polymerization Techniques for Poly(2-hydroxyethyl methacrylate) (e.g., RAFT, ATRP)

Controlled or "living" radical polymerization (CRP) methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. ijpras.com

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. This process allows for the controlled growth of polymer chains. RAFT polymerization of HEMA can be conducted under various conditions, including in aqueous or non-polar media, to produce well-defined homopolymers and block copolymers. rsc.orgmdpi.com High monomer conversions (often >99%) are achievable, yielding polymers with PDI values typically below 1.3, which indicates good control over the polymerization process. metu.edu.trrsc.org

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that employs a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. ijpras.com ATRP has been successfully used for the direct polymerization of HEMA without the need to protect the hydroxyl group. The reaction is often performed at moderate temperatures (e.g., 20-50°C) in polar solvents like methanol (B129727) or methanol/water mixtures, yielding PHEMA with controlled molecular weights and low PDIs (M\w/M\n ≈ 1.1–1.3). cmu.eduijpras.com

The table below provides illustrative examples of reaction conditions for the controlled polymerization of HEMA.

| Technique | Initiator | Catalyst / CTA | Solvent | Temp. (°C) | Resulting PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|---|

| ATRP | Ethyl 2-bromoisobutyrate | CuCl / 2,2′-bipyridine | Methyl ethyl ketone / 1-propanol | 50 | ~1.1 - 1.3 | ijpras.com |

| ATRP | Alkyl Bromide | Cu(I)Br / 2,2'-bipyridine | Methanol | Room Temp. | ~1.1 | cmu.edu |

| RAFT | ACVA | PMPC26 macro-CTA | Water | 70 | ≤ 1.30 | metu.edu.trrsc.org |

| RAFT | T21s | CDB | n-Dodecane | 90 | ~1.31 - 1.97 | mdpi.com |

Synthesis of Copolymers and Block Copolymers Incorporating 2-Hydroxyethyl Units

The "living" nature of CRP techniques like RAFT and ATRP is particularly advantageous for synthesizing block copolymers. After polymerizing the first monomer, a second monomer can be added to the reaction to grow a second, distinct block from the active chain ends of the first block.

This sequential monomer addition strategy has been used to create a variety of HEMA-containing block copolymers. For example, a poly(methyl methacrylate) (pMMA) macroinitiator can be used to initiate the ATRP of HEMA, resulting in the diblock copolymer p(MMA-b-HEMA). ijpras.com Similarly, ABA triblock copolymers, such as poly(methyl methacrylate)-b-poly(2-hydroxyethyl methacrylate)-b-poly(methyl methacrylate) (MMA-HEMA-MMA), have been synthesized using bifunctional ATRP initiators.

RAFT polymerization is also widely used for this purpose. A common approach is polymerization-induced self-assembly (PISA), where a soluble macro-CTA is chain-extended with a second monomer (like HEMA) that forms an insoluble block, leading directly to the formation of nanoparticles with morphologies like spheres, worms, or vesicles. rsc.org

In addition to well-defined block copolymers, statistical copolymers can be synthesized by polymerizing a mixture of two or more monomers simultaneously. For instance, the statistical copolymerization of HEMA with 4-hydroxybutyl methacrylate (HBMA) via RAFT has been reported. These copolymers combine the properties of the individual monomers, allowing for the fine-tuning of material characteristics such as hydrophilicity, thermal properties, and mechanical strength.

The following table lists examples of copolymers incorporating 2-hydroxyethyl units.

| Copolymer Structure | Comonomer(s) | Synthesis Method | Reference |

|---|---|---|---|

| Diblock (PMPC-b-PHEMA) | 2-(Methacryloyloxy)ethyl phosphorylcholine (B1220837) (MPC) | RAFT | metu.edu.trrsc.org |

| Diblock (pDMAEMA-b-pHEMA) | 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | RAFT | |

| Diblock (p(MMA-b-HEMA)) | Methyl methacrylate (MMA) | ATRP | ijpras.com |

| Triblock (MMA-HEMA-MMA) | Methyl methacrylate (MMA) | ATRP | |

| Statistical (P(HBMA-stat-HEMA)) | 4-Hydroxybutyl methacrylate (HBMA) | RAFT |

Occurrence, Distribution, and Biosynthetic Pathways of 2 Hydroxyethyl Icosanoate and Analogues

Natural Occurrence and Isolation from Biological Sources (e.g., plant extracts)

While direct isolation of 2-Hydroxyethyl icosanoate from natural sources is not extensively documented, research on related long-chain fatty acid esters provides insight into their potential origins. The isolation of analogous compounds from various plants suggests that esters of icosanoic acid and other long-chain fatty acids are present in the biological realm.

For instance, a 1,3-diglyceride containing an icosanoate moiety, specifically 1-arachidonyl-3-linoleoyl-sn-glycerol, has been isolated from the fermented seeds of the tropical tree Pentaclethra macrophylla. researchgate.net This discovery points to the existence of complex lipids containing the C20 fatty acid backbone in plants. Furthermore, a shorter-chain analogue, 2-Hydroxyethyl palmitate (a C16 ester), has been reported as a metabolite in Brassica napus and has been identified in Zingiber officinale (ginger). nih.gov

The extraction of such compounds from plant materials often involves methods like Soxhlet extraction, reflux extraction, or more modern techniques such as microwave-assisted and ultrasound-assisted extraction, which are chosen based on the stability and polarity of the target molecules. mdpi.comnih.govmedcraveonline.com The isolation and purification from crude extracts typically require chromatographic techniques to separate the individual components. researchgate.net

| Compound | Natural Source | Common Name of Source |

| 1-arachidonyl-3-linoleoyl-sn-glycerol | Pentaclethra macrophylla (fermented seeds) | African oil bean |

| 2-Hydroxyethyl hexadecanoate | Brassica napus, Zingiber officinale | Rapeseed, Ginger |

Presence in Food Systems and Other Complex Matrices (e.g., Baijiu, propolis)

The term "food systems" also encompasses chemicals that may migrate from food contact materials. While research has identified various migrants from bio-based and biodegradable packaging, including alkanes, aldehydes, ketones, and esters, this compound is not specifically listed among them in the provided studies. mdpi.com The focus of food system analysis often includes the management of agricultural inputs and the transformation of food, where a wide array of biological and chemical compounds are generated or introduced. iisd.orgnovonesis.comfao.orgscalingupnutrition.org

Proposed Biosynthetic Routes of Long-Chain Fatty Acid Esters in Organisms

The biosynthesis of long-chain fatty acids and their subsequent esterification into compounds like this compound involves several enzymatic steps. The carbon backbone, icosanoic acid, is formed through the fatty acid synthesis (FAS) pathway, followed by elongation steps.

The general biosynthesis of long-chain fatty acids begins with acetyl-CoA and involves enzymes like acetyl-CoA carboxylase and fatty acid synthases. nih.gov In some organisms, such as the yeast Saccharomyces cerevisiae, elongase enzymes can extend the chain length of fatty acids to produce very long-chain fatty acids (VLCFAs). nih.gov

Once the long-chain fatty acid is synthesized, it can be esterified to form a wax ester or other fatty acid esters. This process is catalyzed by enzymes such as wax ester synthases (WS) or acyltransferases. nih.govoup.com For example, in the synthesis of jojoba-like wax esters in yeast, a fatty acyl-CoA is esterified with a long-chain fatty alcohol, which is itself produced from a fatty acid by a fatty acyl reductase (FAR). nih.gov The formation of this compound would require the esterification of icosanoic acid (or its activated form, icosanoyl-CoA) with ethylene (B1197577) glycol. While the synthesis of fatty acid esters of hydroxy fatty acids (FAHFAs) has been demonstrated, the specific pathway for esterification with ethylene glycol in organisms is not well-defined in the literature. acs.org

| Enzyme Family | Function in Biosynthesis |

| Acetyl-CoA Carboxylase | Catalyzes the formation of malonyl-CoA, a key building block for fatty acid synthesis. nih.gov |

| Fatty Acid Synthases (FAS) | Synthesizes fatty acids from acetyl-CoA and malonyl-CoA. nih.gov |

| Elongases | Extend the carbon chain of fatty acids to create very long-chain fatty acids. nih.gov |

| Fatty Acyl Reductases (FAR) | Reduce fatty acids or fatty acyl-CoAs to fatty alcohols. nih.gov |

| Wax Ester Synthase (WS) / Acyl-CoA:diacylglycerol acyltransferase | Catalyzes the esterification of a fatty acyl-CoA with an alcohol to form an ester. nih.govoup.com |

Metabolic Pathways and Esterase Activity Relevant to this compound

The metabolic breakdown of this compound would be accomplished through hydrolysis, a reaction catalyzed by esterase enzymes. Esterases are a broad class of hydrolases that cleave ester bonds, yielding an alcohol and a carboxylic acid. researchgate.net In this case, hydrolysis would release icosanoic acid and ethylene glycol.

Esterase activity is a fundamental process in the metabolism of various organisms and is crucial for processes ranging from nutrient breakdown to the activation of prodrugs. researchgate.netnih.gov For example, studies on Monascus-fermented cheese have shown that esterase activity is vital for the development of key aroma compounds, including the synthesis of ethyl esters and the release of fatty acids. mdpi.com The activity of these enzymes is influenced by environmental factors such as pH and temperature. researchgate.netnih.gov For instance, an esterase from E. coli showed maximum activity at pH 9 and 70°C. nih.gov

The promiscuous nature of some enzymes means they can act on a variety of substrates. Carbonic anhydrase, for example, is known to exhibit weak esterase activity on certain activated esters, although its primary function is CO2 hydration. mdpi.com The hydrolysis of an ester like this compound by a cellular esterase is a predicted metabolic fate for this compound within a biological system. researchgate.net

Biochemical and Biological Research on Long Chain Hydroxyethyl Esters

Interactions with Biological Systems and Macromolecules

Long-chain fatty acid esters, including hydroxyethyl (B10761427) esters like 2-hydroxyethyl icosanoate, are recognized for their significant interactions within biological systems. Their amphipathic nature, characterized by a long, nonpolar hydrocarbon tail and a polar ester head group, dictates their behavior and interactions with cellular components such as proteins and membranes. britannica.com

The hydrophobic tail facilitates insertion into lipid bilayers, potentially altering membrane fluidity, permeability, and the function of membrane-bound proteins. researchgate.net The introduction of a hydroxyethyl group can increase the hydrophilicity of the head group, which may influence how the molecule orients itself at the interface of membranes and aqueous environments. researchgate.net

Long-chain fatty acyl-CoA esters, which are structurally related to this compound, are known to interact with and modulate the activity of various proteins. nih.gov These interactions are crucial for a variety of cellular functions. For instance, these esters can bind to acyl-CoA-binding proteins (ACBPs), which are involved in their transport and trafficking within the cell, thereby preventing unwanted interactions and regulating their availability for metabolic processes. bohrium.com They also act as allosteric regulators for enzymes and ion channels, directly influencing metabolic pathways and cellular signaling. nih.govahajournals.org The binding of these lipid molecules can induce conformational changes in proteins, leading to activation or inhibition of their biological activity. nih.gov

Table 1: Interactions of Long-Chain Fatty Acid Esters with Biological Macromolecules

| Interacting Macromolecule | Type of Interaction | Biological Consequence |

| Cell Membranes | Insertion into lipid bilayer | Alteration of membrane fluidity and permeability. researchgate.net |

| Enzymes (e.g., AMPK, Acetyl-CoA Carboxylase) | Allosteric regulation | Modulation of key metabolic pathways like fatty acid oxidation. nih.gov |

| Acyl-CoA-Binding Proteins (ACBPs) | Sequestration and transport | Regulation of intracellular acyl-CoA levels and flux. bohrium.com |

| Ion Channels (e.g., KATP channels) | Direct modulation | Influence on cellular excitability and function. ahajournals.org |

| Transcription Factors | Regulation of gene expression | Control over lipid metabolism and other cellular processes. researchgate.net |

Enzymatic Hydrolysis and Metabolism of this compound

The metabolism of this compound begins with enzymatic hydrolysis, a process where enzymes break down the ester bond. wikipedia.org This reaction is primarily catalyzed by a class of enzymes known as esterases, which are ubiquitous in biological systems. The hydrolysis of this compound yields two primary metabolites: icosanoic acid (also known as arachidic acid) and ethylene (B1197577) glycol.

Icosanoic Acid Metabolism: Icosanoic acid is a C20 saturated very-long-chain fatty acid (VLCFA). biomolther.org Once liberated, it is activated by conversion to its coenzyme A (CoA) derivative, icosanoyl-CoA. imrpress.com This activation step is essential for its subsequent metabolism. The primary catabolic pathway for long-chain fatty acids is β-oxidation, which occurs mainly in mitochondria and peroxisomes. imrpress.com This process systematically shortens the fatty acid chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2, which are then used for energy production through the citric acid cycle and oxidative phosphorylation.

Ethylene Glycol Metabolism: Ethylene glycol is metabolized in the liver through a series of oxidation reactions. It is first oxidized to glycolaldehyde (B1209225) by alcohol dehydrogenase. Glycolaldehyde is then further oxidized to glycolic acid, which is subsequently converted to glyoxylic acid and finally to oxalic acid.

The enzymatic breakdown is a critical step that releases the fatty acid component to be utilized in various cellular pathways. mdpi.com The rate and extent of hydrolysis can be influenced by the specificity of the available esterases and the physicochemical properties of the ester itself. cdc.gov

Table 2: Key Enzymes in the Metabolism of this compound

| Initial Substrate | Metabolic Step | Key Enzyme(s) | Resulting Product(s) |

| This compound | Ester Hydrolysis | Esterases (e.g., Carboxylesterases) | Icosanoic Acid + Ethylene Glycol |

| Icosanoic Acid | Activation | Acyl-CoA Synthetase (ACSL) imrpress.com | Icosanoyl-CoA |

| Icosanoyl-CoA | β-Oxidation | Acyl-CoA Oxidases/Dehydrogenases | Acetyl-CoA, NADH, FADH2 |

| Ethylene Glycol | Oxidation | Alcohol Dehydrogenase | Glycolaldehyde |

Influence on Biological Processes and Cellular Pathways (General for long-chain fatty acid esters)

Long-chain fatty acids and their esters are not merely energy substrates; they are pivotal signaling molecules that exert significant influence over a multitude of biological processes and cellular pathways. bohrium.com Their effects are mediated through various mechanisms, including the activation of specific receptors, modulation of enzyme activity, and regulation of gene expression. imrpress.comcell-stress.com

These lipid molecules can activate cell surface receptors, such as G-protein coupled receptors (GPR40 and GPR120), and nuclear receptors, like peroxisome proliferator-activated receptors (PPARs). nih.govannualreviews.org Activation of these receptors triggers downstream signaling cascades that regulate processes such as insulin (B600854) secretion, inflammation, and lipid metabolism. annualreviews.org For example, long-chain fatty acyl-CoAs can allosterically activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, thereby promoting fatty acid oxidation. nih.gov

Furthermore, the incorporation of different fatty acids into cell membranes can alter the membrane's physical properties and the function of embedded proteins. nih.gov They are also precursors for the synthesis of other bioactive lipids, such as eicosanoids, which are potent mediators of inflammation and immune responses. imrpress.com The balance between different types of fatty acids (saturated vs. unsaturated) is crucial for maintaining cellular health, and an imbalance can affect T-cell proliferation, differentiation, and function. cell-stress.comfrontiersin.org

Table 3: Influence of Long-Chain Fatty Acid Esters on Cellular Pathways

| Cellular Process/Pathway | Mechanism of Influence | Overall Biological Effect |

| Energy Metabolism | Allosteric activation of AMPK, substrate for β-oxidation. nih.govimrpress.com | Regulation of energy balance and promotion of fatty acid catabolism. |

| Gene Expression | Activation of nuclear receptors (e.g., PPARs). nih.gov | Control of genes involved in lipid and glucose metabolism. |

| Cell Signaling | Activation of cell surface receptors (e.g., GPR40, GPR120). annualreviews.org | Modulation of insulin secretion and inflammatory responses. |

| Inflammation | Precursors for eicosanoids, modulation of immune cell function. imrpress.comnih.gov | Regulation of pro- and anti-inflammatory signals. |

| Membrane Function | Incorporation into phospholipids. nih.gov | Alteration of membrane fluidity and protein function. |

Environmental Fate, Ecotoxicology, and Biotransformation of 2 Hydroxyethyl Icosanoate

Environmental Exposure and Distribution Modeling

Predicting the environmental concentrations and distribution of chemicals like 2-Hydroxyethyl icosanoate is crucial for assessing potential risks. erasm.org This is often achieved through environmental fate and exposure models. erasm.org These models utilize the physicochemical properties of a substance to estimate its partitioning between different environmental compartments: air, water, soil, and sediment.

Key properties for modeling the environmental distribution of this compound include its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). Based on its structure as a long-chain fatty acid ester, this compound is expected to have very low water solubility and a low vapor pressure, indicating it is not likely to be found in significant concentrations in the atmosphere. Conversely, its high lipophilicity, suggested by a high estimated Log Kow, indicates a strong tendency to adsorb to organic matter in soil and sediment.

Therefore, environmental modeling would likely predict that if released into the environment, this compound would predominantly partition to soil and sediment. Its potential for long-range transport via air or water is considered low. The use of such models is a key component of the precautionary approach to chemical management, allowing for the prediction of environmental concentrations before widespread use. erasm.org

Table 1: Estimated Physicochemical Properties and Predicted Environmental Distribution of this compound

| Property | Estimated Value | Predicted Environmental Compartment of Highest Concentration |

| Molecular Weight | 356.59 g/mol | - |

| Water Solubility | Very Low | Soil/Sediment |

| Vapor Pressure | Very Low | Soil/Sediment |

| Log Kow (Octanol-Water Partition Coefficient) | High | Soil/Sediment |

Note: The values in this table are estimated based on the structure of this compound and data for similar long-chain fatty acid esters, as specific experimental data is limited.

Biotransformation and Microbial Degradation Studies

Biotransformation, the modification of a chemical by a living organism, is a critical process in the environmental breakdown of many organic compounds. wikipedia.org For this compound, microbial degradation is expected to be the most significant pathway for its removal from the environment. mdpi.com

While specific studies on the microbial degradation of this compound are not extensively documented, the general pathways for the breakdown of fatty acid esters are well-established. The initial step is typically the enzymatic hydrolysis of the ester bond by microbial lipases or esterases. This breaks the molecule into icosanoic acid and ethylene (B1197577) glycol.

Both of these breakdown products are readily biodegradable. Icosanoic acid, a long-chain fatty acid, can be further degraded by microorganisms through the β-oxidation pathway, a process that sequentially shortens the fatty acid chain to produce acetyl-CoA, which then enters the citric acid cycle for energy production. Ethylene glycol is also known to be degraded by a variety of microorganisms.

The rate of microbial degradation can be influenced by several factors, including temperature, pH, oxygen availability, and the presence of a microbial community adapted to degrading such substances. In environments with diverse and active microbial populations, such as in wastewater treatment plants or fertile soils, the biodegradation of this compound is expected to be relatively efficient. researchgate.net

Sustainability and Green Chemistry Aspects of this compound Production and Use

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. weizmann.ac.il The production of this compound can be evaluated against these principles.

A potentially sustainable route for the synthesis of this compound is through the esterification of icosanoic acid with ethylene glycol. Icosanoic acid (also known as arachidic acid) can be sourced from renewable plant-based oils, which aligns with the green chemistry principle of using renewable feedstocks.

Furthermore, the esterification reaction can be catalyzed by enzymes, such as lipases, under mild reaction conditions. This enzymatic approach is often considered a greener alternative to traditional chemical catalysis, which may require high temperatures, pressures, and potentially hazardous catalysts. Enzymatic synthesis can lead to higher selectivity, reduced energy consumption, and the generation of less waste. wikipedia.org

The use of this compound in applications such as cosmetics and personal care products can also be viewed from a sustainability perspective. As it is expected to be readily biodegradable, its use may present a lower risk of long-term environmental persistence compared to less biodegradable alternatives.

Advanced Materials Science Applications and Engineering Implications

Role as Emulsifiers and Surfactants

Surfactants are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. kkwagh.edu.incosmileeurope.eu The efficacy of 2-Hydroxyethyl icosanoate as an emulsifier and surfactant stems directly from its amphiphilic molecular structure. The long, nonpolar 20-carbon chain of the icosanoate moiety is hydrophobic and readily interacts with oils and other nonpolar substances. Conversely, the ester linkage and the terminal hydroxyl (-OH) group on the ethyl chain are polar, making this part of the molecule hydrophilic and enabling interaction with water and other polar solvents.

This dual character allows this compound to position itself at the interface between immiscible phases, such as oil and water, reducing interfacial tension and facilitating the formation of stable emulsions. kkwagh.edu.inslideshare.net While specific research on this compound's emulsifying power is not extensively detailed in public literature, its properties can be inferred from structurally similar compounds. For instance, other fatty acid esters are widely used as non-ionic surfactants and emulsifying agents in cosmetics, food, and pharmaceuticals. ontosight.aiatamanchemicals.com Sorbitan stearate, an ester of stearic acid (a C18 fatty acid), is a well-known lipophilic emulsifier used to create water-in-oil emulsions. atamanchemicals.com The fundamental principles of surfactancy strongly suggest that this compound would be effective in stabilizing dispersions, acting as a wetting agent, and modifying the surface properties of materials.

Application in Lubricants and Oiling Agents

The long alkyl chain of this compound makes it a promising candidate for use in lubricants and oiling agents, particularly as an environmentally friendly bio-additive. Research into similar long-chain fatty acid esters has demonstrated their effectiveness in improving the lubricity of fuels and industrial oils. These molecules can form a durable, adsorbed film on metal surfaces, which reduces friction and wear between moving parts.

A study on 2-hydroxyethyl esters derived from castor oil highlighted their potential as bio-additives for low-sulfur diesel fuel. researchgate.net Similarly, research on Bis(2-hydroxyethyl)ammonium erucate, which contains a C22 fatty acid chain, showed it to be an excellent neat lubricant and a lubricity-enhancing additive in water, attributable to the formation of adsorbed layers and temperature-induced tribo-reaction layers. mdpi.com The increased chain length of the fatty acid was found to significantly improve friction reduction compared to shorter-chain analogues like oleate (B1233923) (C18). mdpi.com

Given that icosanoic acid has a 20-carbon chain, this compound fits within the ideal range for forming effective lubricating films. Its potential benefits include:

Boundary Lubrication: Formation of a robust molecular film on metal surfaces, preventing direct contact under high pressure.

Reduced Friction: The long hydrocarbon chains allow for easy shear, lowering the coefficient of friction.

Biodegradability: As a fatty acid ester derived from natural sources, it offers a more environmentally benign alternative to traditional petroleum-based lubricants.

| Related Lubricant Additive | Base Fatty Acid | Key Findings |

| 2-Hydroxyethyl ricinoleate | Ricinoleic Acid (C18) | Promising as a lubrication bio-additive in low-sulfur diesel fuel. researchgate.net |

| Bis(2-hydroxyethyl)ammonium erucate | Erucic Acid (C22) | Shows excellent lubricity as a neat lubricant and as an additive in water; longer chain provides superior friction reduction. mdpi.com |

| Tall oil fatty acid (TOFA) | Mixed Fatty Acids (C16-C18) | Significantly lowered wear scar diameter and coefficient of friction in diesel fuel. researchgate.net |

Integration into Polymer Systems and Composite Materials

The distinct functionalities of this compound allow for its theoretical integration into polymer systems in several capacities, while the hydroxyethyl (B10761427) group itself is a cornerstone of many widely used polymers and composites.

General Role of Icosanoates: Long-chain fatty acid esters like icosanoates can be incorporated into polymer matrices to act as internal plasticizers. Their long, flexible alkyl chains can increase the free volume between polymer chains, reducing the glass transition temperature and increasing the flexibility and processability of the material. They can also be used as a starting material for the synthesis of other organic compounds and polymers. medchemexpress.com

Role of Hydroxyethyl-Containing Polymers in Composites: The hydroxyethyl group is fundamental to some of the most important biocompatible and hydrophilic polymers. Poly(2-hydroxyethyl methacrylate) (PHEMA) is a classic example, forming hydrogels with high water content, biocompatibility, and permeability, making it ideal for biomedical applications like soft contact lenses, drug delivery systems, and tissue engineering scaffolds. mdpi.comdergipark.org.trshaktichemicals.org

The hydroxyl groups in these polymers provide sites for cross-linking and for forming hydrogen bonds, which influences the material's mechanical properties and swelling behavior. mdpi.com These polymers are frequently used to create advanced composite materials. For instance:

Hydroxyapatite (HAP) Composites: PHEMA-based hydrogels reinforced with HAP particles are developed for bone repair and drug delivery, where the polymer matrix provides a scaffold and controlled release properties. uva.es

Bentonite (B74815) Nanocomposites: Hydroxyethyl cellulose (B213188) (HEC) can be grafted with other monomers and combined with bentonite clay to create nanocomposites for applications like drilling fluids, where the polymer improves temperature resistance and filtration properties. scispace.com

Cellulose-Based Composites: Hydroxyethyl cellulose is also used to create porous, three-dimensional composite matrices with collagen and gelatin, which show promise for biomedical and cosmetic applications due to their high porosity, stability, and mechanical properties. mdpi.com

| Polymer/Composite System | Key Components | Primary Application/Finding |

| PHEMA/HAP Hydrogel | Poly(2-hydroxyethyl methacrylate), Hydroxyapatite | Drug delivery systems, bone cements; mechanical properties and drug diffusion can be modulated. uva.es |

| HEC-AM/Bentonite | Hydroxyethyl cellulose-acrylamide, Bentonite | Drilling fluids; improved yield point and filtration properties at high temperatures. scispace.com |

| Collagen/Gelatin/HEC | Collagen, Gelatin, Hydroxyethyl cellulose | Biomedical/cosmetic carriers; incorporation of microspheres improves loading capacity and release. mdpi.com |

Potential in Functional Materials Development

The unique combination of a long fatty acid chain and a reactive hydroxyl group in this compound opens avenues for its use in the development of novel functional materials. Functional materials are designed to possess specific properties or to respond in a particular way to external stimuli.

The potential applications leverage the properties discussed previously:

Biocompatible Surfaces: The molecule could be used to modify the surface of medical devices. The lipophilic icosanoate tail could anchor into a polymer substrate, while the hydrophilic hydroxyethyl group would be exposed, potentially improving biocompatibility and reducing protein fouling. Hydrogels based on the related monomer 2-hydroxyethyl methacrylate (B99206) (HEMA) are widely used for their excellent biocompatibility. mdpi.comshaktichemicals.org

Advanced Lubricants: As noted, it has high potential as a biodegradable lubricant additive. researchgate.netmdpi.com Formulations could be tailored for specific applications, from industrial machinery to specialized fluids.

Smart Polymers and Gels: The terminal hydroxyl group is a reactive site for polymerization or grafting. It could be incorporated as a comonomer to create polymers with tailored properties. For example, integrating the long C20 side chain could introduce a temperature-responsive phase behavior or self-assembly characteristics into a polymer system.

Recyclable Polymer Systems: There is growing interest in creating recyclable crosslinked polymers. One strategy involves incorporating dynamic ionic interactions. rsc.org While this compound does not have a carboxyl group, it could be chemically modified or used in systems where its ester or hydroxyl group participates in dynamic bonding networks, contributing to the development of more sustainable materials.

Surface Chemistry and Interfacial Phenomena Studies

Surface chemistry investigates the chemical phenomena occurring at the boundary, or interface, between two phases. kkwagh.edu.in The structure of this compound makes it an ideal subject for and participant in studies of interfacial phenomena.

This behavior has several key consequences relevant to materials science:

Reduction of Interfacial Tension: By satisfying the energetic preferences of both phases at the boundary, surfactants like this compound lower the interfacial tension. slideshare.net This is the fundamental principle behind emulsification, where the reduced tension allows for the creation of a larger interfacial area in the form of stable droplets.

Formation of Monolayers: At an air-water or oil-water interface, these molecules can form an organized, one-molecule-thick layer (a monolayer). The study of these monolayers provides insight into molecular packing, phase transitions in two dimensions, and the interactions between surfactant molecules.

Stabilization of Dispersions: In polymer blends and other composite systems, the migration of such molecules to internal interfaces can prevent the coalescence of dispersed droplets or particles, leading to a more stable and finer morphology. researchgate.net This stabilization is crucial for controlling the final mechanical, optical, and rheological properties of the material.

The study of how this compound and similar molecules behave at interfaces is critical for designing effective emulsions, high-performance lubricants, and stable polymer composites.

Computational and Theoretical Investigations of 2 Hydroxyethyl Icosanoate

Molecular Modeling and Simulation Studies (e.g., DFT, molecular dynamics simulations)

Molecular modeling and simulation are powerful tools for investigating the behavior of molecules at an atomic level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide insights into the electronic structure, conformational dynamics, and intermolecular interactions that govern the macroscopic properties of chemical compounds.

Density Functional Theory (DFT)

DFT calculations are employed to understand the electronic structure of a molecule, providing information about orbital energies, charge distribution, and molecular geometry. For a molecule like 2-hydroxyethyl icosanoate, DFT can be used to determine optimized bond lengths, bond angles, and dihedral angles, as well as to calculate properties like the molecular electrostatic potential (MEP). The MEP is particularly useful for identifying regions of a molecule that are prone to electrophilic or nucleophilic attack.

Illustrative DFT-Calculated Properties for a Model Ester System (Methyl Stearate as an analogue for the ester portion)

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length (Ester) | ~1.34 Å |

| O-C-O Bond Angle | ~123° |

| HOMO-LUMO Gap | Typically in the range of 5-7 eV |

Molecular Dynamics (MD) Simulations

MD simulations allow for the study of the dynamic behavior of molecules over time. For a long-chain molecule like this compound, MD simulations can reveal its conformational flexibility, how it packs in a condensed phase, and its interactions with other molecules.

Simulations of long-chain alkyl sulfonates and fatty acid esters have shown that the long hydrocarbon tails exhibit significant conformational freedom. nih.gov In a condensed phase, these chains can adopt various arrangements, from highly ordered, interdigitated structures to more disordered, liquid-like states, depending on factors like temperature. nih.gov For this compound, the long C20 icosanoate chain would be expected to show similar behavior. The presence of the polar hydroxyethyl (B10761427) headgroup would likely lead to the formation of organized structures, such as micelles or bilayers, in aqueous environments, with the hydrophilic headgroups oriented towards the water and the hydrophobic tails sequestered away. MD simulations are an ideal tool to explore these self-assembly processes. mdpi.com

Structure-Property Relationships and Predictive Modeling

The chemical structure of this compound directly dictates its physical and chemical properties. The long, saturated icosanoate chain makes the molecule largely nonpolar and contributes to a relatively high melting point compared to shorter-chain esters. The presence of the ester and hydroxyl groups in the headgroup introduces polarity, making that portion of the molecule hydrophilic. This amphiphilic nature is a key determinant of its surface activity and solubility characteristics.

Predictive models, often based on quantitative structure-property relationship (QSPR) approaches, can be used to estimate various physicochemical properties. These models use molecular descriptors derived from the chemical structure to predict properties like boiling point, viscosity, and solubility. For long-chain fatty acid esters, properties such as viscosity and density are known to be influenced by the length of the alkyl chain and the nature of the alcohol moiety. mdpi.com

Predicted Physicochemical Properties of Long-Chain Fatty Acid Esters Based on Chain Length

| Property | Trend with Increasing Chain Length |

|---|---|

| Melting Point | Increases |

| Boiling Point | Increases |

| Viscosity | Increases |

| Density | Increases slightly |

| Water Solubility | Decreases |

The presence of the terminal hydroxyl group in this compound is expected to increase its melting point and water solubility compared to a corresponding ethyl ester without the hydroxyl group, due to the potential for hydrogen bonding.

Reaction Mechanism Elucidation Through Computational Chemistry

Computational chemistry provides powerful methods for elucidating the mechanisms of chemical reactions, including the formation and hydrolysis of esters. For this compound, the key reaction is esterification between icosanoic acid and ethylene (B1197577) glycol, or the reverse reaction, hydrolysis.

Computational studies of acid-catalyzed esterification reactions have detailed the stepwise mechanisms, including the initial protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration steps. pku.edu.cn By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. These calculations can help in understanding the role of catalysts and reaction conditions.

For the formation of this compound, a plausible acid-catalyzed mechanism would involve:

Protonation of the carbonyl oxygen of icosanoic acid.

Nucleophilic attack by one of the hydroxyl groups of ethylene glycol on the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.

Elimination of a water molecule to form the protonated ester.

Deprotonation to yield this compound.

Computational studies can pinpoint the rate-determining step by identifying the transition state with the highest energy barrier.

Adsorption and Interaction Modeling

The amphiphilic nature of this compound suggests that it will exhibit interesting behavior at interfaces. Adsorption and interaction modeling can be used to study how this molecule arranges itself on surfaces and interacts with other molecules.

Computational studies on the adsorption of fatty acids and their esters on various surfaces, such as metal oxides and activated charcoal, have shown that the nature of the headgroup is crucial for the initial interaction. researchgate.netaimspress.com For this compound, the ester and hydroxyl groups would be expected to interact strongly with polar surfaces through hydrogen bonding and dipole-dipole interactions.

Molecular dynamics simulations can model the self-assembly of such molecules on a surface, predicting the formation of ordered monolayers. aps.org The long icosanoate chains would likely align with each other due to van der Waals forces, leading to a densely packed layer. The tilt angle of the adsorbed molecules with respect to the surface normal is a key parameter that can be determined from such simulations and is dependent on the packing density and the size of the headgroup. nih.gov

The interaction of this compound with other molecules, such as water or solvents, can also be modeled. In an aqueous environment, the hydrophobic tails would drive the molecules to aggregate or adsorb at interfaces, minimizing their contact with water. The strength of these interactions can be quantified by calculating the potential of mean force (PMF) for moving a molecule from a solvent to an interface.

Future Directions and Emerging Research Avenues for 2 Hydroxyethyl Icosanoate Research

Novel Synthetic Routes and Biocatalytic Advancements

The synthesis of specialty esters is moving beyond traditional chemical methods toward more sustainable and specific approaches. Future research into the synthesis of 2-hydroxyethyl icosanoate will likely focus on enzymatic and biocatalytic pathways that offer milder reaction conditions and higher selectivity.

Advancements in genetic manipulation of microorganisms are opening new avenues for producing valuable oleochemicals from renewable feedstocks. mdpi.com Future studies may explore the development of engineered microbial strains capable of directly synthesizing this compound or its precursors, further enhancing the sustainability of its production.

Key Research Objectives in Synthesis:

Screening and optimization of various lipases for the specific esterification of icosanoic acid with ethylene (B1197577) glycol.

Development of solvent-free or green-solvent-based reaction systems.

Exploration of continuous-flow reactor technologies to improve scalability and efficiency. oleochemicalsasia.com

Genetic engineering of microorganisms for direct biosynthesis pathways.

| Synthetic Method | Potential Advantages | Research Challenges | Relevant Enzymes/Catalysts |

|---|---|---|---|

| Traditional Chemical Esterification | Well-established, potentially lower initial cost. | High energy consumption, use of harsh catalysts, potential for side products. | Acid catalysts (e.g., H₂SO₄) |

| Lipase-Catalyzed Esterification | High specificity, mild reaction conditions, environmentally friendly, easier product purification. mdpi.comtudelft.nl | Enzyme cost and stability, optimization of reaction parameters. oleochemicalsasia.com | Immobilized Lipases (e.g., Novozym 435, Mucor miehei lipase). dss.go.thnih.gov |

| Whole-Cell Biotransformation | Cofactor regeneration, potential for multi-step synthesis in one pot. | Low product tolerance by cells, complex metabolic pathways. | Genetically engineered E. coli or yeast. |

Development of High-Throughput Analytical Methodologies

As research expands, the need for rapid and efficient analysis of this compound in various matrices will become critical. Traditional gas chromatography (GC) methods for fatty acid ester analysis can be time-consuming, often requiring 30 to 60 minutes per sample. thermofisher.com Future research will focus on developing high-throughput methods to accelerate the screening of reaction conditions, analysis of biological samples, and quality control.

Fast Gas Chromatography (Fast GC) , utilizing narrow-bore capillary columns, has been shown to reduce analysis times for fatty acid methyl esters (FAMEs) to under 10 minutes, and in some cases, as low as a few minutes, without compromising resolution. thermofisher.comtandfonline.comresearchgate.net The application of these techniques to this compound would enable a significant increase in sample throughput. tandfonline.comnih.gov

Automation and Robotics are set to play a pivotal role. Robotic workstations can automate the entire sample preparation process, including lipid extraction, transesterification, and transfer to GC vials, minimizing manual labor and improving reproducibility. nih.govoup.comresearchgate.netresearchgate.net Such systems can be scaled to prepare and analyze hundreds of samples per day, which is essential for large-scale clinical or industrial studies. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers another powerful analytical approach. LC-MS/MS provides high sensitivity and selectivity, allowing for the quantification of eicosanoids and related lipid mediators in complex biological matrices with minimal sample preparation. researchgate.netnih.govnih.gov This methodology would be particularly valuable for studying the biological interactions and metabolic fate of this compound.

Elucidation of Complex Biological Interactions

The biological role of this compound is largely unknown, representing a significant frontier for research. Future studies will likely investigate its interactions with cellular pathways, drawing parallels from structurally similar endogenous lipids like fatty acid ethanolamides (FAEs) and long-chain fatty acyl-CoA esters.

FAEs, which include oleoylethanolamide and palmitoylethanolamide, are a class of lipid mediators involved in diverse physiological processes such as appetite regulation, inflammation, and pain signaling. nih.govnih.govmdpi.com These molecules often exert their effects by activating nuclear receptors like peroxisome proliferator-activated receptor alpha (PPAR-α) or interacting with other receptors like TRPV1. nih.gov Research into this compound could explore whether it acts as a signaling molecule through similar receptor-mediated pathways.

Furthermore, long-chain fatty acyl-CoA esters are known to be key regulators of cellular energy metabolism. nih.gov They can allosterically activate critical enzymes like AMP-activated protein kinase (AMPK), which in turn promotes fatty acid oxidation. nih.govresearchgate.netresearcher.life Investigating whether this compound or its metabolites can influence these central metabolic sensors is a promising avenue of research.

Future Biological Research Questions:

Is this compound metabolized by cellular enzymes like fatty acid amide hydrolase (FAAH)?

Does it bind to and activate nuclear receptors such as PPARs?

Can it modulate the activity of key metabolic enzymes like AMPK or acetyl-CoA carboxylase (ACC)?

What are its effects on inflammatory pathways and lipid metabolism in different cell types?

Exploration of Sustainable and Biodegradable Applications

The unique properties derived from its long C20 fatty acid chain and hydrophilic hydroxyethyl (B10761427) group position this compound as a candidate for various sustainable and biodegradable applications.

One of the most promising areas is in the development of novel biodegradable polymers and hydrogels . The monomer 2-hydroxyethyl methacrylate (B99206) (HEMA), which shares the 2-hydroxyethyl functional group, is widely used to create biocompatible hydrogels for biomedical applications like soft contact lenses and drug delivery systems. matexcel.compolysciences.comnih.govui.ac.id By incorporating the long, hydrophobic icosanoate chain, it may be possible to create new copolymers with unique mechanical, thermal, and degradation properties. Research could focus on copolymerizing this compound with other monomers to create materials for applications ranging from tissue engineering scaffolds to controlled-release devices. nih.gov The inherent biodegradability of the fatty acid ester bond would be a key advantage.

Additionally, long-chain fatty acid esters are valuable as biolubricants and surfactants . tudelft.nlresearchgate.net The properties of this compound could make it suitable as a high-performance lubricant base oil, offering good thermal stability and lubricity with the benefit of being derived from renewable sources. Its potential as a non-ionic surfactant in cosmetic or food formulations, leveraging the hydrophilic head and lipophilic tail, also warrants investigation. nih.gov

| Application Area | Potential Role of this compound | Key Properties to Investigate |

|---|---|---|

| Biodegradable Polymers | As a monomer or co-monomer to impart flexibility, hydrophobicity, and biodegradability. | Polymerization kinetics, mechanical strength, degradation rate, biocompatibility. nih.govnih.gov |

| Biolubricants | As a base stock for lubricants in industrial or automotive applications. | Viscosity index, oxidative stability, thermal properties, lubricity. researchgate.net |

| Surfactants/Emulsifiers | As a non-ionic surfactant for cosmetics, food, or pharmaceutical formulations. | Emulsion stability, critical micelle concentration (CMC), surface tension reduction. nih.gov |

Integration with Advanced Data Science and Artificial Intelligence for Research

The complexity of chemical synthesis, property prediction, and biological analysis makes the study of molecules like this compound an ideal area for the application of artificial intelligence (AI) and advanced data science.

Machine learning models can also be developed to predict the physicochemical properties of fatty acid esters with a high degree of accuracy. researchgate.netdoaj.orgnih.gov By inputting molecular descriptors, these models can estimate properties like viscosity, density, and thermal stability, allowing for the in silico screening of this compound for specific applications before synthesis is even attempted. This data-driven approach accelerates materials discovery and formulation development. researchgate.netresearchgate.net

Furthermore, AI can be integrated with high-throughput screening and analytical data to uncover complex structure-activity relationships. By analyzing large datasets from biological assays, machine learning algorithms can help identify the molecular features of this compound that are critical for its potential interactions with cellular targets, guiding the design of future analogs with enhanced activity or specificity.

Q & A

Q. How can researchers optimize the synthesis of 2-hydroxyethyl icosanoate to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., molar ratios of icosanoic acid to ethylene glycol, catalyst type, temperature, and reaction time). For example, using a lipase catalyst (e.g., Candida antarctica lipase B) under solvent-free conditions at 60°C for 24 hours has been effective for structurally similar esters . Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) and quantified using calibration curves. Include a table summarizing key parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio | 1:1.2 | Maximizes esterification |

| Temperature | 60–70°C | Balances kinetics/enzyme stability |

| Catalyst Load | 5–10 wt% | Reduces side reactions |

Ensure reproducibility by documenting batch-to-batch variability .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine NMR (¹H and ¹³C), FTIR, and mass spectrometry. For NMR, dissolve the compound in CDCl₃ and identify key signals:

- ¹H NMR: δ 4.2–4.4 ppm (m, –CH₂O–), δ 2.3 ppm (t, –COO–CH₂–) .

- FTIR: C=O stretch at ~1740 cm⁻¹, O–H stretch at 3400–3600 cm⁻¹ (if unreacted hydroxyl groups remain). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ at m/z 398.6 .

Advanced Research Questions

Q. How should researchers address discrepancies in solubility data for this compound across studies?

- Methodological Answer : Contradictions in solubility (e.g., in polar vs. nonpolar solvents) may stem from impurities or measurement protocols. To resolve:

Standardize Methods : Use USP dissolution apparatus with controlled agitation (50 rpm) and temperature (25°C) .

Validate Purity : Compare HPLC profiles with NIST-certified reference standards .

Statistical Analysis : Apply ANOVA to data from ≥3 independent replicates to identify outliers .

Q. What strategies can reconcile in vitro and in vivo efficacy data for this compound in drug delivery systems?

- Methodological Answer : In vitro-in vivo correlation (IVIVC) requires:

- Physicochemical Profiling : Measure logP (octanol/water partition coefficient) to predict membrane permeability.

- Pharmacokinetic Modeling : Use compartmental models to align in vitro release kinetics (e.g., Higuchi model) with in vivo plasma concentration-time curves .

- Table Example :

| Model | R² (In Vitro) | R² (In Vivo) | Discrepancy Source |

|---|---|---|---|

| Zero-Order | 0.89 | 0.72 | Burst release in vivo |

| Weibull | 0.94 | 0.88 | Improved fit with lag time |

Address ethical reporting by detailing animal model selection and sample size justification .

Q. How can computational modeling improve the design of this compound-based nanomaterials?

- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to predict self-assembly behavior. Key steps:

Parameterization : Derive force field parameters from quantum mechanical calculations (DFT/B3LYP/6-31G*).

Simulate Aggregation : Analyze radial distribution functions (RDFs) to identify critical aggregation concentrations (CAC).

Validate Experimentally : Compare simulated CAC with experimental pyrene fluorescence data .

Data Integrity & Reproducibility

Q. What protocols ensure reproducibility in stability studies of this compound under varying pH conditions?

- Methodological Answer : Follow ICH guidelines Q1A(R2):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.